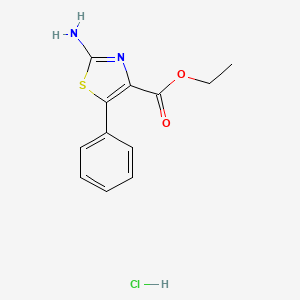

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of 2-aminothiazoles as a significant class of organic medicinal compounds. These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .Physical and Chemical Properties Analysis

Ethyl 2-Amino-1,3-thiazole-4-carboxylate is a white crystal powder . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antimicrobial agents .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound’s interaction with the enzyme can inhibit its function, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

The disruption of the bacterial cell wall synthesis can lead to the death of the bacteria, providing the compound with its antibacterial potential . The compound’s antifungal potential is also notable, as it has shown significant inhibitory effects against Candida glabrata and Candida albicans .

Result of Action

The compound’s interaction with its target enzyme leads to the inhibition of bacterial cell wall synthesis, resulting in the death of the bacteria . This gives the compound its antibacterial potential. Additionally, the compound has shown significant antifungal potential against certain strains of Candida .

Safety and Hazards

Direcciones Futuras

The future directions of research on this compound could focus on further exploring its therapeutic roles, such as its antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties . Additionally, more research could be done to reduce any side effects and increase its efficacy in the treatment of cancer .

Análisis Bioquímico

Biochemical Properties

The compound Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that the compound could potentially act as an antagonist against this enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. Related 2-aminothiazole compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Docking studies with the enzyme UDP-N-acetylmuramate/L-alanine ligase suggest that the compound could potentially act as an antagonist against this enzyme .

Propiedades

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEAJOQRYVBRRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)

![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)